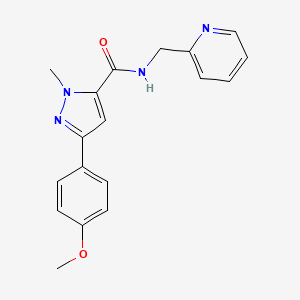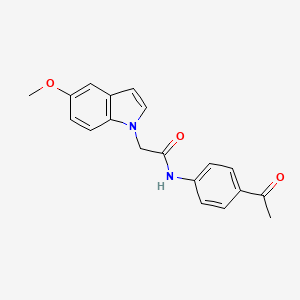![molecular formula C22H19N5O4 B11144293 N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144293.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, which is often associated with biological activity, and a dipyridopyrimidine core, which is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group into the dipyridopyrimidine scaffold . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies have shown that it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl
- CUR61414
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique combination of a benzodioxole moiety and a dipyridopyrimidine core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H19N5O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H19N5O4/c1-2-26-19(23)14(10-15-20(26)25-18-5-3-4-8-27(18)22(15)29)21(28)24-11-13-6-7-16-17(9-13)31-12-30-16/h3-10,23H,2,11-12H2,1H3,(H,24,28) |
InChI Key |
DQRHLIZHLNDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-N-(2-methylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11144212.png)
![1-[2-(Dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11144218.png)
![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11144231.png)
![N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B11144238.png)
![Ethyl 4-[({1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate](/img/structure/B11144241.png)
![2-(2-fluoro-6-methoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11144249.png)

![7-[2-(4-bromophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11144266.png)
![{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetonitrile](/img/structure/B11144269.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B11144275.png)

![2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11144291.png)
![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11144303.png)
![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11144307.png)
